Enzymatic Inhibitory Potency: OfChi-h-IN-2 Ki Compared with Tetracyclic Inhibitor 6a and Azo-Aminopyrimidines AAP4/AAP16
OfChi-h-IN-2 demonstrates a Ki of 0.33 μM against OfChi-h in vitro, which is approximately 5.7-fold weaker than the tetracyclic compound 6a (Ki = 58 nM) [1] and approximately 11-12-fold weaker than the azo-aminopyrimidines AAP4 (Ki = 29.3 nM) and AAP16 (Ki = 32.4 nM) [2]. However, this potency differential does not predict in vivo efficacy, as enzymatic Ki values alone do not account for physicochemical properties governing bioavailability, cuticular penetration, or metabolic stability in whole-organism assays [REFS-1, REFS-2].
| Evidence Dimension | In vitro OfChi-h enzymatic inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.33 μM (330 nM) |
| Comparator Or Baseline | Compound 6a: Ki = 58 nM; AAP4: Ki = 29.3 nM; AAP16: Ki = 32.4 nM |
| Quantified Difference | 6a: 5.7-fold more potent; AAP4: 11.3-fold more potent; AAP16: 10.2-fold more potent |
| Conditions | Recombinant OfChi-h enzyme inhibition assay; substrate: 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4MU-(GlcNAc)3); fluorescence detection |
Why This Matters
Understanding that OfChi-h-IN-2 has moderate enzymatic potency relative to newer chemotypes guides appropriate experimental design where factors beyond Ki (e.g., scaffold novelty, in vivo validation) are prioritized.
- [1] Yuan P, Jiang X, Ni X, Shao X, Qian X, Yang Q. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode. J Enzyme Inhib Med Chem. 2025;40(1):2528056. View Source
- [2] Shen S, Ding B, Yang M, et al. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes OfChi-h and OfHex1. J Agric Food Chem. 2024;72(48):26957-26966. View Source
